

# Quantitative Biochemical & Cellular Data

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Compound Focus: **PF-06726304**

Cat. No.: S539198

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The core biochemical potency of **PF-06726304** is demonstrated by its low nanomolar and sub-nanomolar inhibition constants (Ki) against EZH2.

Parameter	Value	Unit	Context / Assay
Ki (EZH2, wild-type)	0.7 [1] [2]	nM (nmol/L)	Cell-free biochemical assay
Ki (EZH2, Y641N mutant)	3.0 [1] [2]	nM (nmol/L)	Cell-free biochemical assay
IC <sub>50</sub> (H3K27me3 in cells)	15 [1] [2]	nM (nmol/L)	Karpas-422 cell line
IC <sub>50</sub> (Cell Proliferation)	25 [1] [2]	nM (nmol/L)	Karpas-422 cell line (72 hr)

## In Vivo Efficacy & Pharmacodynamics

**PF-06726304** has shown robust antitumor activity in animal models, confirming its on-target effect.

Parameter	Details
Animal Model	Female Scid beige mice with Karpas-422 xenografts (a Diffuse Large B-Cell Lymphoma model) [1] [2].
Dosing & Efficacy	Oral administration (BID) at 200 and 300 mg/kg for 20 days resulted in significant tumor growth inhibition [1] [2].

Parameter	Details
Pharmacodynamic Effect	Dose-dependent de-repression of EZH2 target genes and reduction of intratumoral H3K27me3 levels, confirming on-target activity [1] [2].

## Detailed Experimental Protocols

The following are key experimental methods used to generate the data for **PF-06726304**.

### In Vitro H3K27me3 Reduction Assay (Cell-based ELISA)

This protocol details how the IC<sub>50</sub> value for H3K27me3 reduction in Karpas-422 cells was determined [1].

- **Cell Plating:** Plate Karpas-422 cells in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete medium.
- **Compound Treatment:** After a 2-3 hour pre-incubation, add 25 µL of serially diluted **PF-06726304** in growth medium to the cell plates. The final DMSO concentration should not exceed 0.5%.
- **Incubation:** Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.
- **Cell Lysis:** Centrifuge the plates, remove the medium, and add 100 µL of acid-extraction solution to each well to lyse the cells. Shake for 50 minutes at 4°C.
- **Neutralization:** Add 38 µL of neutralization buffer to each well. Lysates can be frozen at -80°C.
- **ELISA Detection:** Transfer cell lysates to an ELISA plate. Incubate with a primary antibody against trimethylated Histone H3K27, followed by a horseradish peroxidase (HRP)-linked secondary antibody.
- **Signal Development & Readout:** Add TMB substrate reagent. After 5 minutes, stop the reaction with a stop solution and measure the signal. The IC<sub>50</sub> is calculated from the dose-response curve [1].

### In Vivo Efficacy Study Protocol

This describes the key in vivo experiment that demonstrated the compound's efficacy [1].

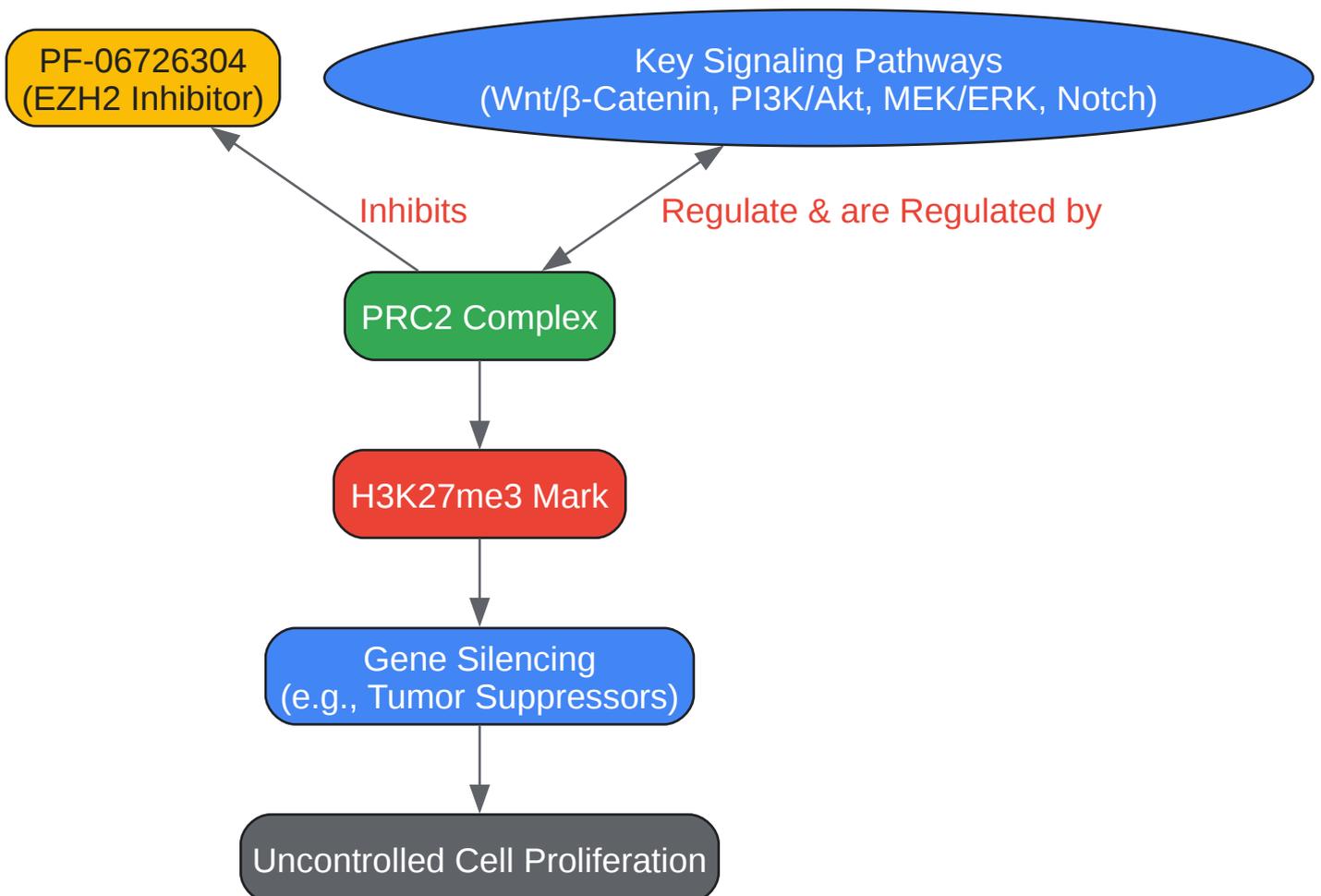
- **Model Establishment:** Implant Diffuse Large B-cell Lymphoma Karpas-422 cells subcutaneously into female Scid beige mice (6-8 weeks old).
- **Dosing Regimen:** Once tumors are established, administer **PF-06726304** orally, twice daily (BID), at doses of 30, 100, and 300 mg/kg for 20 days.
- **Monitoring:** Monitor tumor volumes regularly to assess the compound's effect on tumor growth inhibition compared to a control group.

- **Analysis:** At the end of the study, analyze tumor tissues to confirm a reduction in H3K27me3 levels, verifying target engagement [1].

## EZH2 Role and Inhibitor Mechanism

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences gene expression by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. **PF-06726304** acts as a highly potent, **S-adenosylmethionine (SAM)-competitive** inhibitor, blocking the methyltransferase activity of EZH2 [4]. This inhibition leads to a global reduction of H3K27me3, which de-represses tumor suppressor genes and other genes that halt cell proliferation, thereby exerting an anti-tumor effect [3] [1].

EZH2 interacts with several key intracellular signaling pathways. The following diagram illustrates these interactions and the logical placement of EZH2 inhibition as a therapeutic strategy.



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*EZH2 interacts with key cancer pathways; inhibition de-represses silenced genes [3].*

## Comparative Research Context

A 2021 study screened eight different EZH2 inhibitors for their effects on osteoblast differentiation. It was found that **PF-06726304, along with others like GSK126 and EPZ-6438, effectively reduced cellular H3K27me3 levels and accelerated bone cell differentiation at concentrations below cytotoxic levels (1-10  $\mu$ M)** [5]. This suggests that the utility of **PF-06726304** may extend beyond oncology, warranting further investigation in other disease contexts.

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## References

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